molecular formula C8H14Cl2N2 B1451038 Isopropyl-pyridin-3-YL-amine dihydrochloride CAS No. 32405-76-8

Isopropyl-pyridin-3-YL-amine dihydrochloride

Cat. No. B1451038
CAS RN: 32405-76-8
M. Wt: 209.11 g/mol
InChI Key: ZIXQVYMEFXIKPT-UHFFFAOYSA-N
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Description

Isopropyl-pyridin-3-YL-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2 . It is also known by other synonyms such as N-(1-Methylethyl)-3-PyridinaMine and N-Isopropylpyridin-3-amine dihydrochloride .


Synthesis Analysis

The synthesis of Isopropyl-pyridin-3-YL-amine dihydrochloride can be achieved from 3-Pyridyl bromide and Isopropylamine . Another method involves heating nicotinamide with sodium hypobromite (Hofmann rearrangement), which is in turn prepared in situ by the reaction of sodium hydroxide and bromine at 70 °C .


Molecular Structure Analysis

The molecular weight of Isopropyl-pyridin-3-YL-amine dihydrochloride is 136.19 . More detailed structural information can be found in the MOL file associated with its ChemicalBook entry .


Physical And Chemical Properties Analysis

Isopropyl-pyridin-3-YL-amine dihydrochloride has a molecular weight of 136.19 . More detailed physical and chemical properties can be found in its associated ChemicalBook entry .

Scientific Research Applications

Ligand Chemistry and Metal Complexation

Isopropyl-pyridin-3-YL-amine dihydrochloride and its derivatives have been utilized in the field of ligand chemistry and metal complexation. A study showed the formation of a robust dimethylgold(III) complex stabilized by a 2-Pyridyl-2-pyrrolide ligand, where isopropyl[(2-pyridyl)alkyl]amines were reacted with aqueous solutions of NaAuCl(4), leading to complex formation in a bidentate fashion (Schouteeten et al., 2006).

Synthesis of Peptidomimetics

3-Substituted 2-isocyanopyridines, derivatives of isopropyl-pyridin-3-YL-amine dihydrochloride, were used as convertible isocyanides in Ugi four-component reactions, which were further demonstrated in constrained di-/tripeptides through post-condensation modifications. This showcases the compound's role in the synthesis of peptidomimetics and its potential in drug discovery (Hollanders et al., 2021).

Catalysis in Organic Chemistry

The compound's derivatives were also employed in catalytic reactions. Cobalt-catalyzed cross-dehydrogenative coupling reaction between unactivated C(sp2)-H and C(sp3)-H bonds utilized (pyridin-2-yl)isopropyl amine as a N,N-bidentate directing group, demonstrating its applicability in complex organic synthesis processes (Li et al., 2017).

Chemical Synthesis and Molecular Structure Analysis

Isopropyl-pyridin-3-YL-amine dihydrochloride derivatives were also involved in the synthesis of complex chemical structures and the analysis of their molecular configurations. One study involved the synthesis of substituted pyridines via formal cycloaddition of enamines with unsaturated aldehydes and ketones, highlighting the compound's utility in advanced chemical synthesis processes (Dai et al., 2022).

properties

IUPAC Name

N-propan-2-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h3-7,10H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXQVYMEFXIKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673174
Record name N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-pyridin-3-YL-amine dihydrochloride

CAS RN

32405-76-8
Record name N-(Propan-2-yl)pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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